HG-7-85-01-Decyclopropane

Description

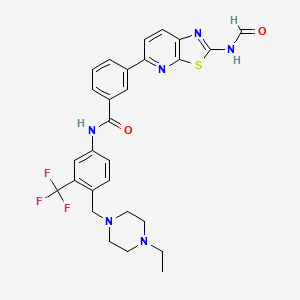

Structure

3D Structure

Properties

Molecular Formula |

C28H27F3N6O2S |

|---|---|

Molecular Weight |

568.6 g/mol |

IUPAC Name |

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-formamido-[1,3]thiazolo[5,4-b]pyridin-5-yl)benzamide |

InChI |

InChI=1S/C28H27F3N6O2S/c1-2-36-10-12-37(13-11-36)16-20-6-7-21(15-22(20)28(29,30)31)33-25(39)19-5-3-4-18(14-19)23-8-9-24-26(34-23)40-27(35-24)32-17-38/h3-9,14-15,17H,2,10-13,16H2,1H3,(H,33,39)(H,32,35,38) |

InChI Key |

UTIKCWPCBLCAGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC=O)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

HG-7-85-01 mechanism of action

An In-depth Technical Guide to the Mechanism of Action of HG-7-85-01

Introduction

HG-7-85-01 is a potent, selective, and preclinical type II ATP-competitive tyrosine kinase inhibitor (TKI).[1][2] It has garnered significant interest from the research community for its ability to target wild-type and, notably, mutant forms of several oncogenic kinases.[1] This guide provides a comprehensive technical overview of HG-7-85-01, focusing on its mechanism of action, target profile, quantitative inhibition data, and the detailed experimental protocols used for its characterization. Its development was driven by the need to overcome acquired resistance to first and second-generation TKIs in cancers like Chronic Myeloid Leukemia (CML).[2] The primary mechanism for this resistance is often the T315I "gatekeeper" mutation in the BCR-ABL kinase, which sterically hinders the binding of many inhibitors.[2][3]

Core Mechanism of Action: Type II Kinase Inhibition

HG-7-85-01 functions as a type II ATP-competitive inhibitor.[4] Unlike type I inhibitors that bind to the active "DFG-in" conformation of the kinase, type II inhibitors like HG-7-85-01 bind to and stabilize the inactive "DFG-out" conformation.[5][6] In this state, the Asp-Phe-Gly (DFG) motif at the beginning of the activation loop is flipped.[6] This mode of action allows the inhibitor to access an additional hydrophobic pocket adjacent to the ATP-binding site, enabling it to accommodate bulky amino acid substitutions at the gatekeeper residue, such as the T315I mutation in BCR-ABL.[3][7] By stabilizing the inactive state, HG-7-85-01 prevents the kinase from adopting its active conformation, thereby blocking ATP binding and subsequent phosphorylation of downstream substrates.[5] A cocrystal structure of HG-7-85-01 with the Src kinase has confirmed its binding as a type II inhibitor.[6]

Data Presentation: Quantitative Inhibition Profile

HG-7-85-01 demonstrates high potency against a specific set of wild-type and mutant kinases implicated in various cancers.[5] Its selectivity is highlighted by its weak or non-existent inhibition of other kinases (IC50 >2000 nM).[3][4]

Table 1: Biochemical Kinase Inhibition Profile of HG-7-85-01

| Target Kinase | Mutant | IC50 (nM) | Reference(s) |

|---|---|---|---|

| Bcr-Abl | T315I | 3 | [3][4][5] |

| KDR (VEGFR2) | Wild-Type | 20 | [3][4][5] |

| RET | Wild-Type | 30 | [3][4][5] |

| Other Kinases | N/A | >2000 |[3][4] |

Table 2: Cellular Proliferation Inhibition Profile of HG-7-85-01

| Cell Line | Expressed Kinase(s) | EC50 (nM) | Reference(s) |

|---|---|---|---|

| Ba/F3 | Nonmutant BCR-ABL | 60 - 140 | [4] |

| Ba/F3 | BCR-ABL-T315I | 60 - 140 | [4] |

| Ba/F3 | human c-Src | 190 | [4] |

| Ba/F3 | T338I Src | 290 | [4] |

| Ba/F3 | T338M Src | 150 |[4] |

Table 3: Comparative Efficacy (IC50 in nM) of HG-7-85-01 against BCR-ABL Mutants

| BCR-ABL Mutant | HG-7-85-01 | Imatinib | Dasatinib | Nilotinib | Ponatinib |

|---|---|---|---|---|---|

| Wild-type | 10 - 60 | 250 - 600 | 0.5 - 3 | 15 - 30 | 0.3 - 2 |

| G250E | 500 | >10000 | 10 | 150 | 2 |

| Q252H | 800 | 5000 - 10000 | 5 | 100 | 2 |

| Y253F | 600 | 5000 - 10000 | 15 | 150 | 2 |

| E255K | 1000 | >10000 | 100 | 5000 | 5 |

| T315I | 3 | >10000 | >5000 | >10000 | 10 - 20 |

Data derived from cellular proliferation assays.[8]

Table 4: Pharmacokinetic Parameters of HG-7-85-01

| Species | Dose (mg/kg) | Bioavailability (%) | T1/2 (h) | Cmax (ng/mL) | Clearance (mL/min/kg) | Reference(s) |

|---|---|---|---|---|---|---|

| Mouse | 10 | 5 | 1.1 | 106 | 23 | [5] |

| Rat | 2 | 19 | 5.8 | 292 | 13 | [5] |

Note: The compound has demonstrated limited oral bioavailability.[5]

Key Signaling Pathways

HG-7-85-01 exerts its cellular effects by blocking critical downstream signaling pathways that promote cell proliferation, survival, and growth.[5] The primary pathways affected are those downstream of BCR-ABL, PDGFRα, and Kit.[5][6][9] Inhibition of these constitutively active kinases leads to the suppression of key signaling nodes such as STAT5, Ras/MAPK (ERK), and PI3K/Akt, ultimately resulting in cell cycle arrest in the G0/G1 phase and the induction of apoptosis.[4][6]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the characterization of kinase inhibitors. The following sections describe the methodologies for key assays used in the evaluation of HG-7-85-01.

Biochemical Kinase Assay

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of an inhibitor against a purified kinase enzyme.[1][8]

Methodology:

-

Compound Preparation : Prepare a serial dilution of HG-7-85-01 in an appropriate solvent (e.g., DMSO) and then further dilute into the assay buffer.[5]

-

Reaction Setup : In a 96- or 384-well plate, add the purified recombinant kinase enzyme to wells containing the different concentrations of HG-7-85-01.[1][5] Allow for a pre-incubation period of 15-30 minutes at room temperature to permit inhibitor binding.[5]

-

Initiation : Start the kinase reaction by adding a solution containing the peptide substrate and ATP. The ATP concentration should be close to the Km for the specific kinase.[5][10]

-

Incubation : Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[5]

-

Detection : Terminate the reaction (e.g., with EDTA) and quantify the amount of phosphorylated substrate or the amount of ATP remaining.[5][10] This is often accomplished using luminescence-based assays like ADP-Glo™ or Kinase-Glo®, where the light output is inversely proportional to kinase activity.[1][5]

-

Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[5][8]

Cell-Based Proliferation Assay

This protocol is used to determine the half-maximal effective concentration (EC50 or IC50) of an inhibitor on the growth and viability of specific cell lines.[8][9]

Methodology:

-

Cell Seeding : Seed hematopoietic cells (e.g., Ba/F3) engineered to express the target kinase (wild-type or mutant) into 96-well plates at a predetermined density.[8][9] For adherent cells, allow them to adhere overnight.[10]

-

Compound Treatment : Prepare serial dilutions of HG-7-85-01 in cell culture medium and add them to the appropriate wells.[9] Include a vehicle-only (e.g., DMSO) control.[10]

-

Incubation : Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂ to allow the compound to exert its effect.[8]

-

Viability Assessment : Add a cell viability reagent such as MTT, MTS, or a luminescence-based reagent like CellTiter-Glo® according to the manufacturer's instructions.[8]

-

Data Acquisition : If using MTT/MTS, add a solubilization solution to dissolve the formazan (B1609692) crystals and measure the absorbance using a microplate reader.[1][8] For luminescence assays, measure the light output.[9]

-

Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve to determine the EC50 value.[9]

Western Blotting for Phosphoprotein Analysis

This protocol is used to detect changes in the phosphorylation state of the target kinase and its downstream substrates following inhibitor treatment.[10]

Methodology:

-

Sample Preparation : Treat cells with HG-7-85-01 for the desired time, then work quickly on ice to harvest. Lyse the cells using a fresh lysis buffer containing a cocktail of protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[10]

-

Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Transfer : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Blocking : Block the membrane to prevent non-specific antibody binding. Use 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST). Avoid using milk, as its casein content can cause high background with phospho-specific antibodies.[10]

-

Antibody Incubation : Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein. Following washes in TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing : The membrane can be stripped and re-probed with antibodies for the total protein (to confirm the effect is on phosphorylation, not protein level) and a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.[10]

Conclusion

HG-7-85-01 is a potent and selective type II kinase inhibitor with a well-defined mechanism of action.[5] Its ability to effectively inhibit kinases harboring the T315I gatekeeper mutation, a major source of clinical resistance, makes it a valuable tool for cancer research.[2] The compound potently inhibits key oncogenic signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells dependent on its targets.[5][6] While its limited oral bioavailability presents a challenge for clinical development, its efficacy, particularly in combination therapies, has been demonstrated in preclinical models.[2][5] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating novel strategies to overcome TKI resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

HG-7-85-01: A Technical Target Profile of a Potent Type II Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

HG-7-85-01 is a potent, ATP-competitive kinase inhibitor characterized as a "type II" inhibitor. This classification signifies its mechanism of action, which involves binding to and stabilizing the inactive "DFG-out" conformation of the kinase domain. This mode of inhibition provides a distinct advantage over type I inhibitors, particularly in overcoming acquired resistance mediated by "gatekeeper" mutations in the ATP-binding pocket of target kinases. This technical guide provides a comprehensive overview of the target profile of HG-7-85-01, including its primary targets, inhibitory potency, and the signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research.

Primary Target Profile

Extensive preclinical research has identified HG-7-85-01 as a multi-targeted kinase inhibitor with high potency against several oncogenic kinases. Its primary targets include Bcr-Abl, Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), KIT, and Src family kinases.[1] A key feature of HG-7-85-01 is its robust activity against the T315I "gatekeeper" mutation in Bcr-Abl, a common mechanism of resistance to first and second-generation inhibitors in the treatment of Chronic Myeloid Leukemia (CML).[1] The inhibitor also demonstrates significant activity against other clinically relevant kinases such as KDR (VEGFR2) and RET.[2][3]

While some sources have suggested c-MET and RON as primary targets of HG-7-85-01, comprehensive, publicly available kinome-wide screening data to definitively support this is limited. Therefore, the core and most extensively validated target profile of HG-7-85-01 centers on the Bcr-Abl/PDGFRα/KIT/Src axis.

Quantitative Inhibitory Activity

The potency of HG-7-85-01 has been quantified through various biochemical and cellular assays. The following tables summarize the available half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.

Table 1: Biochemical Kinase Inhibition Profile of HG-7-85-01

| Target Kinase | Mutant | IC50 (nM) |

| Bcr-Abl | T315I | 3[2][3] |

| KDR (VEGFR2) | Wild-Type | 20[2][3] |

| RET | Wild-Type | 30[2][3] |

| Other Kinases | - | >2000[2][3] |

Table 2: Cellular Proliferation Inhibition Profile of HG-7-85-01

| Cell Line | Expressed Kinase(s) | EC50 (nM) |

| Ba/F3 | Bcr-Abl (non-mutant) | 60 - 140 |

| Ba/F3 | Bcr-Abl (T315I) | 60 - 140 |

| Ba/F3 | c-Src | 190 |

| Ba/F3 | T338I Src | 290 |

| Ba/F3 | T338M Src | 150 |

Signaling Pathway Modulation

HG-7-85-01 exerts its cellular effects by inhibiting key signaling pathways that are constitutively activated in various cancers, leading to the suppression of cell proliferation and the induction of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the target profile and cellular activity of kinase inhibitors like HG-7-85-01.

In Vitro Kinase Activity Assay

Objective: To determine the direct inhibitory effect of HG-7-85-01 on the enzymatic activity of purified kinases.

Methodology:

-

Protein Expression and Purification: Recombinant wild-type and mutant kinase domains (e.g., Bcr-Abl, Src) are expressed in and purified from an appropriate expression system, such as baculovirus-infected insect cells.

-

Assay Reaction: The kinase reaction is typically performed in a 96- or 384-well plate format. Each well contains the purified kinase, a specific peptide substrate (e.g., a biotinylated peptide with a tyrosine residue), and ATP.

-

Compound Incubation: A serial dilution of HG-7-85-01 is added to the wells and incubated with the kinase prior to the addition of ATP to allow for binding.

-

Kinase Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). The reaction is then terminated by the addition of a stop solution (e.g., EDTA).

-

Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radiometric assays with ³³P-labeled ATP or non-radiometric methods like fluorescence polarization or luminescence-based assays that detect ADP formation (e.g., ADP-Glo™).

-

Data Analysis: The percentage of kinase activity is calculated for each inhibitor concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.

References

An In-depth Technical Guide to the Kinase Inhibitor HG-7-85-01

For Researchers, Scientists, and Drug Development Professionals

Abstract

HG-7-85-01 is a potent, ATP-competitive, type II inhibitor of several wild-type and mutant kinases, demonstrating significant activity against BCR-ABL, platelet-derived growth factor receptor alpha (PDGFRα), c-Kit, and Src kinases. Notably, it has shown efficacy against the T315I "gatekeeper" mutation of BCR-ABL, a common mechanism of resistance to first and second-generation tyrosine kinase inhibitors in the treatment of Chronic Myeloid Leukemia (CML). This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data related to HG-7-85-01. Detailed experimental protocols for key assays and visualizations of the primary signaling pathway are included to facilitate further research and development.

Chemical Structure and Physicochemical Properties

HG-7-85-01 is a complex small molecule with the IUPAC name 3-[2-(Cyclopropanecarbonylamino)-[1][2]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C31H31F3N6O2S | [1] |

| Molecular Weight | 608.68 g/mol | [1][2] |

| CAS Number | 1258391-13-7 | [1] |

| Appearance | Solid powder | |

| Solubility | DMSO: 100 mg/mL (164.29 mM) | [2] |

| Storage (Powder) | -20°C for 3 years | [2] |

| Storage (In Solvent) | -80°C for 1 year | [2] |

Elemental Analysis:

| Element | Percentage |

| Carbon (C) | 61.17% |

| Hydrogen (H) | 5.13% |

| Fluorine (F) | 9.36% |

| Nitrogen (N) | 13.81% |

| Oxygen (O) | 5.26% |

| Sulfur (S) | 5.27% |

Mechanism of Action

HG-7-85-01 is classified as a type II kinase inhibitor. Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors target the inactive "DFG-out" conformation. This mode of action allows HG-7-85-01 to accommodate the bulky isoleucine residue of the T315I gatekeeper mutation in BCR-ABL, which sterically hinders the binding of many other inhibitors.[3] By stabilizing the inactive state, HG-7-85-01 prevents the kinase from adopting the active conformation required for ATP binding and subsequent phosphorylation of downstream substrates. This leads to the inhibition of signaling pathways that drive cell proliferation and survival.[3]

In Vitro and In Vivo Activity

Kinase Inhibition Profile

HG-7-85-01 has demonstrated potent inhibitory activity against a panel of kinases, with particularly high potency against the T315I mutant of BCR-ABL.

| Target Kinase | Mutant | IC50 (nM) | Reference |

| Bcr-Abl | T315I | 3 | [4] |

| KDR (VEGFR2) | Wild-Type | 20 | [4] |

| RET | Wild-Type | 30 | [4] |

| Other Kinases | - | >2000 | [4] |

Cellular Activity

In cellular assays, HG-7-85-01 effectively inhibits the proliferation of cancer cells driven by its target kinases. Treatment with HG-7-85-01 leads to G0/G1 cell cycle arrest and the induction of apoptosis in BCR-ABL-expressing cells.[4] It has shown high potency against cells expressing both non-mutant BCR-ABL and the BCR-ABL-T315I mutant, with IC50 values in the range of 0.06-0.14 μM.[4]

In Vivo Studies

In vivo experiments in mouse models have shown that HG-7-85-01 can inhibit the growth of tumors driven by BCR-ABL. Combination studies with the allosteric inhibitor GNF-5 have demonstrated at least additive effects against both wild-type and T315I-mutant BCR-ABL in vivo.

Signaling Pathway

HG-7-85-01 exerts its anti-proliferative and pro-apoptotic effects by inhibiting the downstream signaling cascades of its target kinases. The primary pathway affected in the context of CML is the BCR-ABL signaling pathway.

Caption: Inhibition of the BCR-ABL signaling pathway by HG-7-85-01.

Experimental Protocols

In Vitro Kinase Activity Assay

This protocol outlines the determination of the direct inhibitory effect of HG-7-85-01 on the enzymatic activity of purified kinases.

Methodology:

-

Protein Expression and Purification: Recombinant kinase domains (e.g., wild-type and T315I mutant BCR-ABL) are expressed and purified from a suitable system like baculovirus-infected insect cells.

-

Assay Reaction Setup: The kinase reaction is performed in a 96- or 384-well plate format. Each well contains the purified kinase, a specific peptide substrate, and ATP.

-

Compound Incubation: Serial dilutions of HG-7-85-01 are added to the wells and incubated with the kinase to allow for binding before the addition of ATP.

-

Kinase Reaction Initiation and Termination: The reaction is initiated by adding ATP and is allowed to proceed for a defined period at a controlled temperature. The reaction is then stopped using a solution like EDTA.

-

Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using radiometric assays (e.g., measuring incorporated ³³P) or non-radiometric methods like fluorescence resonance energy transfer (FRET).

-

IC50 Determination: The percentage of kinase inhibition is calculated for each concentration of HG-7-85-01 relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

This protocol is for assessing the effect of HG-7-85-01 on the proliferation of cells expressing the target kinases.

Methodology:

-

Cell Seeding: Seed cells (e.g., Ba/F3 murine pro-B cells stably expressing BCR-ABL constructs) in 96-well plates at a predetermined density (e.g., 5,000 cells/well).

-

Compound Addition: Add serial dilutions of HG-7-85-01 to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

-

Incubation: Culture the cells for 48 to 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Measure cell viability using a suitable reagent such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).

-

IC50 Determination: Calculate the percentage of cell proliferation inhibition for each concentration of HG-7-85-01 relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Caption: General experimental workflow for preclinical evaluation of HG-7-85-01.

References

In-Depth Technical Guide to the Discovery and Synthesis of HG-7-85-01: A Potent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

HG-7-85-01 is a potent, type II ATP-competitive kinase inhibitor that has demonstrated significant activity against a range of wild-type and mutant kinases implicated in oncology. Notably, it has shown high efficacy in overcoming the T315I "gatekeeper" mutation in the BCR-ABL kinase, a common mechanism of resistance to tyrosine kinase inhibitors (TKIs) in the treatment of Chronic Myeloid Leukemia (CML). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of HG-7-85-01. It includes detailed experimental protocols, quantitative inhibitory data, and visualizations of the key signaling pathways affected by this compound, intended to serve as a valuable resource for researchers in the fields of oncology, medicinal chemistry, and drug development.

Introduction

The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers. However, the emergence of drug resistance, often through mutations in the kinase domain, remains a significant clinical challenge. The T315I mutation in the BCR-ABL kinase, for instance, renders many first and second-generation TKIs ineffective.

HG-7-85-01 is a novel kinase inhibitor designed to address this challenge. It is a type II inhibitor, binding to and stabilizing the inactive "DFG-out" conformation of the kinase domain. This mechanism of action allows it to accommodate the bulky isoleucine residue of the T315I mutant, thereby inhibiting its kinase activity. Beyond its potent activity against the T315I Bcr-Abl mutant, HG-7-85-01 also inhibits other key oncogenic kinases, including Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), c-Kit, and Src family kinases.

This guide details the scientific foundation of HG-7-85-01, from its rational design and synthesis to its biological evaluation.

Discovery and Synthesis

The core of HG-7-85-01 is a thiazolo[5,4-b]pyridine (B1319707) scaffold. The synthesis of this class of compounds typically involves the formation of the aminothiazole ring followed by its fusion to a pyridine (B92270) ring system. Subsequent functionalization through cross-coupling reactions and amide bond formations allows for the introduction of the various substituents necessary for potent and selective kinase inhibition.

While the specific, step-by-step synthesis of HG-7-85-01 is proprietary and not publicly detailed, a general synthetic strategy for related thiazolo[5,4-b]pyridine derivatives can be outlined as follows[1]:

-

Formation of the Thiazolo[5,4-b]pyridine core: This is often achieved through the reaction of a substituted 3-amino-2-chloropyridine (B31603) with potassium thiocyanate (B1210189) to form an aminothiazole, which is then cyclized.

-

Suzuki Cross-Coupling: The thiazolo[5,4-b]pyridine core is then coupled with a boronic acid or ester derivative (e.g., a substituted phenylboronic acid) to introduce the benzamide (B126) portion of the molecule.

-

Amide Coupling: The final step involves the coupling of the resulting intermediate with the appropriate amine-containing side chain to form the final benzamide product.

Mechanism of Action

HG-7-85-01 functions as a type II ATP-competitive inhibitor. Unlike type I inhibitors that bind to the active conformation of a kinase, type II inhibitors bind to the inactive "DFG-out" conformation. This is achieved by accessing a hydrophobic pocket adjacent to the ATP-binding site that is only available in the inactive state. By stabilizing this inactive conformation, HG-7-85-01 prevents the kinase from adopting its active state, thereby blocking ATP binding and subsequent substrate phosphorylation.

Quantitative Inhibitory Activity

The inhibitory potency of HG-7-85-01 has been quantified against several key kinases using both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.

Table 1: Biochemical Kinase Inhibition Profile of HG-7-85-01

| Target Kinase | Mutant | IC50 (nM) |

| Bcr-Abl | T315I | 3 |

| KDR (VEGFR2) | Wild-Type | 20 |

| RET | Wild-Type | 30 |

| PDGFRα | - | 440 |

| JAK1 | - | 120 |

| MK5 | - | 560 |

| Other Kinases | N/A | >2000 |

Table 2: Cellular Proliferation Inhibition Profile of HG-7-85-01

| Cell Line | Expressed Kinase | Mutant | EC50 (nM) |

| Ba/F3 | Bcr-Abl | Wild-Type | 10 - 60 |

| Ba/F3 | Bcr-Abl | T315I | 10 - 60 |

| Ba/F3 | c-Src | Wild-Type | 190 |

| Ba/F3 | c-Src | T338I | 290 |

| Ba/F3 | c-Src | T338M | 150 |

Signaling Pathway Inhibition

HG-7-85-01 exerts its anti-proliferative and pro-apoptotic effects by inhibiting key signaling pathways that are constitutively activated in many cancers.

Bcr-Abl Signaling Pathway

In CML, the Bcr-Abl fusion protein drives oncogenesis through the activation of several downstream pathways, including the JAK-STAT, RAS-MAPK, and PI3K-AKT pathways, which promote cell proliferation and survival. HG-7-85-01 inhibits the kinase activity of Bcr-Abl, thereby blocking the phosphorylation of its downstream effectors.

PDGFRα, c-Kit, and Src Signaling Pathways

HG-7-85-01 also targets PDGFRα, c-Kit, and Src kinases. These kinases share some downstream signaling components with the Bcr-Abl pathway, including the PI3K/Akt and Ras/MAPK pathways. Inhibition of these kinases by HG-7-85-01 leads to decreased phosphorylation of key downstream molecules, affecting cell growth, migration, and survival.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize kinase inhibitors like HG-7-85-01.

In Vitro Kinase Inhibition Assay (Bcr-Abl T315I)

This assay determines the direct inhibitory effect of HG-7-85-01 on the activity of purified Bcr-Abl T315I kinase.

Reagents and Materials:

-

Purified recombinant Bcr-Abl T315I kinase

-

Kinase-specific peptide substrate (e.g., Abltide)

-

ATP (Adenosine triphosphate)

-

HG-7-85-01 stock solution (in DMSO)

-

Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)[2]

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of HG-7-85-01 in kinase reaction buffer.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the purified Bcr-Abl T315I kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[3]

-

Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP (at or near the Km concentration for ATP).

-

Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[3]

-

Terminate the reaction and quantify the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Cell-Based Proliferation Assay (Ba/F3 Cells)

This assay measures the effect of HG-7-85-01 on the proliferation of Ba/F3 murine pro-B cells, which are dependent on the activity of an expressed kinase (e.g., Bcr-Abl) for their survival and growth in the absence of IL-3.

Reagents and Materials:

-

Ba/F3 cells stably expressing the kinase of interest (e.g., wild-type Bcr-Abl or Bcr-Abl T315I)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)

-

HG-7-85-01 stock solution (in DMSO)

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

96-well plates

Procedure:

-

Seed the Ba/F3 cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) in a final volume of 100 µL of culture medium.[3]

-

Prepare serial dilutions of HG-7-85-01 in cell culture medium.

-

Add 100 µL of the diluted inhibitor or vehicle control (medium with DMSO) to the appropriate wells.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[3]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell proliferation for each inhibitor concentration relative to the vehicle control.

-

Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

HG-7-85-01 is a potent and selective type II kinase inhibitor with demonstrated biochemical and cellular activity against clinically relevant targets, including the imatinib-resistant T315I mutant of Bcr-Abl. Its pharmacodynamic profile, characterized by the inhibition of key oncogenic signaling pathways leading to cell cycle arrest and apoptosis, validates its mechanism of action. This in-depth technical guide provides a comprehensive resource for researchers working with HG-7-85-01, offering detailed protocols and a summary of its biological activity. The information presented herein should facilitate further investigation into the therapeutic potential of this and other next-generation kinase inhibitors.

References

In Vitro Activity of HG-7-85-01: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of the type II ATP-competitive kinase inhibitor, HG-7-85-01. The information is compiled to support research and development efforts by presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Quantitative Inhibition Data

HG-7-85-01 demonstrates potent inhibitory activity against a range of wild-type and mutant kinases implicated in oncogenesis. Its efficacy is particularly notable against the T315I "gatekeeper" mutation in BCR-ABL, which confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs).[1][2][3]

Biochemical Kinase Inhibition Profile

The half-maximal inhibitory concentration (IC50) values of HG-7-85-01 against various purified kinases are summarized below.

| Target Kinase | Mutant | IC50 (nM) |

| Bcr-Abl | T315I | 3[1][3][4] |

| KDR (VEGFR2) | Wild-Type | 20[1][3][4] |

| RET | Wild-Type | 30[1][3][4] |

| Other Kinases | N/A | >2000[3][4] |

Cellular Proliferation Inhibition Profile

The half-maximal effective concentration (EC50) values of HG-7-85-01 in various cell lines expressing specific kinases are detailed below.

| Cell Line | Expressed Kinase(s) | EC50 (nM) |

| Ba/F3 | BCR-ABL (non-mutant) | 60 - 140[4] |

| Ba/F3 | BCR-ABL (T315I mutant) | 60 - 140[4] |

| Ba/F3 | Kit (T670I mutant) | Potently Inhibits[4] |

| Ba/F3 | TEL/PDGFRβ | Potently Inhibits[4] |

| Ba/F3 | c-Src (human) | 190[4] |

| Ba/F3 | T338I Src | 290[4] |

| Ba/F3 | T338M Src | 150[4] |

Key Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the activity of HG-7-85-01.

Biochemical Kinase Assay

This assay determines the direct inhibitory effect of HG-7-85-01 on the enzymatic activity of a purified kinase.[5]

Methodology:

-

Compound Preparation: Prepare a serial dilution of HG-7-85-01 in an appropriate solvent, such as DMSO, and then dilute it into the assay buffer.[1]

-

Reaction Setup: In a 96- or 384-well plate, add the purified kinase enzyme to wells containing different concentrations of HG-7-85-01.[1] Allow for a pre-incubation period of 15-30 minutes at room temperature to permit inhibitor binding.[1]

-

Initiation: Start the kinase reaction by adding a solution containing the peptide substrate and ATP.[1] The final ATP concentration should be close to the Km for the specific kinase.[6]

-

Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[1][5]

-

Detection: Terminate the reaction and quantify the amount of phosphorylated substrate or the amount of ATP remaining.[1] This is often achieved using luminescence-based assays where the light output is inversely proportional to kinase activity.[1]

-

Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

Biochemical Kinase Inhibition Assay Workflow.

Cell Proliferation Assay (MTT/MTS)

This protocol is used to determine the effect of HG-7-85-01 on the proliferation and viability of cancer cell lines.[2][5]

Methodology:

-

Cell Seeding: Seed hematopoietic cells (e.g., Ba/F3) expressing the target kinase into 96-well plates at a predetermined density.[1][7]

-

Compound Treatment: Treat the cells with a range of concentrations of HG-7-85-01.[5]

-

Incubation: Incubate the cells for 48 to 72 hours to allow the compound to exert its effect on cell proliferation.[5]

-

Viability Assessment: Add a tetrazolium salt (MTT or MTS) to the wells. Metabolically active cells will convert the salt into a colored formazan (B1609692) product.[5]

-

Measurement: After a further incubation period, solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.[2][5]

Cell Proliferation Assay Workflow.

Signaling Pathway Inhibition

HG-7-85-01 exerts its anti-proliferative and pro-apoptotic effects by inhibiting key downstream signaling pathways that are constitutively activated in many cancers.[2][8]

BCR-ABL Signaling Pathway

In Chronic Myeloid Leukemia (CML), the BCR-ABL fusion protein drives oncogenesis through the activation of several downstream pathways, including RAS/MAPK, PI3K/AKT, and STAT5, which promote cell proliferation and survival. HG-7-85-01 inhibits the kinase activity of BCR-ABL, thereby blocking these downstream signals.[7]

Inhibition of BCR-ABL Signaling by HG-7-85-01.

PDGFRα, Kit, and Src Signaling Pathways

HG-7-85-01 also demonstrates potent inhibition of PDGFRα, Kit, and Src kinases.[2][4][8] These receptor tyrosine kinases, when dysregulated, can lead to the activation of similar downstream pro-survival and proliferative pathways as BCR-ABL. By inhibiting these upstream kinases, HG-7-85-01 effectively abrogates the oncogenic signaling in cancers dependent on these pathways.[3][8]

Inhibition of PDGFRα, Kit, and Src Signaling.

References

The Cellular Effects of HG-7-85-01 Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HG-7-85-01 is a potent, type II ATP-competitive tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy against a range of wild-type and mutant oncogenic kinases.[1][2][3] This technical guide provides a comprehensive overview of the cellular effects of HG-7-85-01, detailing its mechanism of action, target profile, and impact on key signaling pathways. The information presented herein is intended to serve as a resource for researchers and drug development professionals investigating novel cancer therapeutics, particularly in the context of acquired resistance to conventional TKIs.

HG-7-85-01 distinguishes itself by binding to the inactive "DFG-out" conformation of the kinase domain.[1][3] This mechanism allows it to circumvent resistance conferred by "gatekeeper" mutations, such as the T315I mutation in BCR-ABL, which sterically hinder the binding of many type I inhibitors.[1][2][4] Its primary targets include BCR-ABL, Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), KIT, and Src family kinases, as well as KDR (VEGFR2) and RET.[2][5]

Mechanism of Action

As a type II inhibitor, HG-7-85-01 stabilizes the inactive conformation of the kinase, preventing the conformational changes required for ATP binding and subsequent substrate phosphorylation.[2] This mode of action is particularly effective against kinases that have developed resistance to other TKIs through mutations in the ATP-binding pocket.

Data Presentation: Quantitative Efficacy of HG-7-85-01

The inhibitory activity of HG-7-85-01 has been quantified across various kinases and cell lines, demonstrating its potency and selectivity.

Table 1: Biochemical Kinase Inhibition Profile of HG-7-85-01

| Target Kinase | Mutant | IC50 (nM) | Reference(s) |

| Bcr-Abl | T315I | 3 | [2][5] |

| KDR (VEGFR2) | Wild-Type | 20 | [2][5] |

| RET | Wild-Type | 30 | [2][5] |

| Other Kinases | - | >2000 | [2][5] |

Table 2: Cellular Proliferation Inhibition by HG-7-85-01

| Cell Line | Expressed Kinase(s) | EC50 (nM) | Reference(s) |

| Ba/F3 | BCR-ABL (non-mutant) | 60-140 | [5] |

| Ba/F3 | BCR-ABL-T315I | 60-140 | [5] |

| Ba/F3 | Kit-T670I | Potent Inhibition | [5] |

| Ba/F3 | PDGFRα-T674M | Highly Responsive | [5] |

| Ba/F3 | PDGFRα-T674I | Highly Responsive | [5] |

| Ba/F3 | human c-Src | 190 | [5] |

| Ba/F3 | T338I Src | 290 | [5] |

| Ba/F3 | T338M Src | 150 | [5] |

Table 3: Comparative Efficacy of HG-7-85-01 Against BCR-ABL Mutants

| BCR-ABL Mutant | HG-7-85-01 (IC50 nM) | Imatinib (IC50 nM) | Dasatinib (IC50 nM) | Nilotinib (IC50 nM) | Ponatinib (IC50 nM) | Reference(s) |

| Wild-type | 10 - 60 | 250 - 600 | 0.5 - 3 | 15 - 30 | 0.3 - 2 | [4] |

| G250E | 500 | >10000 | 10 | 150 | 2 | [4] |

| Q252H | 800 | 5000 - 10000 | 5 | 100 | 2 | [4] |

| Y253F | 600 | 5000 - 10000 | 15 | 150 | 2 | [4] |

| E255K | 1000 | >10000 | 100 | 5000 | 5 | [4] |

| T315I | 3 | >10000 | >1000 | >1000 | 10 - 20 | [4] |

Signaling Pathway Inhibition

HG-7-85-01 exerts its cellular effects by inhibiting key downstream signaling pathways that are constitutively activated in various cancers.

BCR-ABL Signaling Pathway

In Chronic Myeloid Leukemia (CML), the BCR-ABL fusion protein drives cell proliferation and survival through the activation of multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. HG-7-85-01 effectively inhibits BCR-ABL kinase activity, leading to the suppression of these critical signaling cascades.[2][6]

RET Signaling Pathway

RET (Rearranged during Transfection) is a receptor tyrosine kinase that, when constitutively activated through mutations or fusions, drives the development of various cancers, including thyroid and lung carcinomas.[7][8] HG-7-85-01 has been shown to inhibit wild-type RET, thereby blocking downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways that are crucial for tumor cell growth and survival.[2][9]

Cellular Effects

The inhibition of these critical signaling pathways by HG-7-85-01 translates into distinct cellular phenotypes, primarily the induction of apoptosis and inhibition of cell-cycle progression.[5]

-

Induction of Apoptosis: Treatment with HG-7-85-01 leads to the induction of apoptosis in cells expressing BCR-ABL, including the T315I mutant.[5]

-

Cell Cycle Arrest: The compound causes a G0/G1 cell cycle arrest in BCR-ABL-expressing cells.[5]

-

Inhibition of Proliferation: HG-7-85-01 potently and selectively inhibits the proliferation of cells dependent on the activity of its target kinases.[5]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the cellular effects of HG-7-85-01 are provided below.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of HG-7-85-01 on the enzymatic activity of purified kinases.

Reagents and Materials:

-

Purified recombinant kinase (e.g., Bcr-Abl, Src)

-

Kinase-specific substrate (e.g., a peptide with a tyrosine residue)

-

ATP (adenosine triphosphate)

-

HG-7-85-01 stock solution (in DMSO)

-

Kinase reaction buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

Procedure:

-

Prepare serial dilutions of HG-7-85-01 in the kinase reaction buffer.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the purified kinase and substrate to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at a controlled temperature for a defined period.

-

Terminate the reaction by adding a stop solution.

-

Add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[3][4]

Cell Proliferation (MTT/CellTiter-Glo®) Assay

This assay measures the effect of HG-7-85-01 on the proliferation and viability of cancer cell lines.

Reagents and Materials:

-

Cancer cell lines (e.g., Ba/F3 expressing a target kinase)

-

Cell culture medium

-

HG-7-85-01 stock solution (in DMSO)

-

96-well plates

-

Viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of HG-7-85-01 or vehicle control.

-

Incubate the plates for 48 to 72 hours.

-

Add the viability reagent to each well.

-

Measure the output signal (absorbance or luminescence) using a plate reader.

-

Normalize the data to the vehicle control and plot the percentage of proliferation against the log of the inhibitor concentration to calculate the EC50 value.[2][3][4]

In Vivo CML Mouse Model Study

This protocol outlines a general procedure for assessing the anti-tumor activity of HG-7-85-01 in a mouse model of Chronic Myeloid Leukemia.

Materials:

-

Recipient mice

-

Donor mice

-

5-fluorouracil (5-FU)

-

Retrovirus encoding BCR-ABL

-

HG-7-85-01 formulated for in vivo administration

-

Bioluminescence imaging system (if using luciferase-tagged cells)

Procedure:

-

Harvest bone marrow cells from donor mice treated with 5-FU.

-

Transduce the bone marrow cells with a retrovirus encoding BCR-ABL.

-

Irradiate recipient mice to ablate their native bone marrow.

-

Inject the transduced bone marrow cells into the recipient mice via tail vein injection.

-

Monitor the mice for disease development (e.g., through bioluminescence imaging).

-

Once the disease is established, randomize the mice into treatment and control groups.

-

Administer HG-7-85-01 or vehicle control to the respective groups.

-

Monitor tumor growth inhibition and overall survival.[1]

Conclusion

HG-7-85-01 is a potent and selective type II tyrosine kinase inhibitor with a compelling profile for overcoming resistance to conventional TKIs.[1] Its ability to effectively inhibit both wild-type and mutant forms of key oncogenic drivers such as BCR-ABL and RET highlights its potential as a valuable therapeutic agent.[2][5] The data and protocols presented in this technical guide provide a comprehensive resource for the continued investigation and development of HG-7-85-01 and other next-generation kinase inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. RET Gene Fusions in Malignancies of the Thyroid and Other Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Precision therapy for RET-altered cancers with RET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: HG-7-85-01 Inhibition of the Bcr-Abl T315I Mutant

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of the Bcr-Abl T315I "Gatekeeper" Mutation

The Philadelphia chromosome, a translocation between chromosomes 9 and 22, results in the BCR-ABL1 fusion gene.[1] The resulting Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML).[1][2] The development of tyrosine kinase inhibitors (TKIs) like imatinib (B729) revolutionized CML treatment by targeting the ATP-binding site of the Bcr-Abl kinase.[1]

However, the clinical efficacy of first and second-generation TKIs is often compromised by the emergence of resistance mutations in the Abl kinase domain.[1][2] The most formidable of these is the T315I "gatekeeper" mutation, where the threonine residue at position 315 is replaced by a bulkier isoleucine.[1][3] This substitution sterically hinders the binding of many inhibitors and removes a key hydrogen bond interaction, conferring broad resistance to agents such as imatinib, dasatinib, and nilotinib.[1][2]

HG-7-85-01 is a potent, preclinical, type II ATP-competitive inhibitor specifically designed to overcome the resistance conferred by the T315I mutation.[1][4] This guide provides a comprehensive technical overview of its mechanism, inhibitory profile, and the experimental methodologies used for its characterization.

Mechanism of Action: A Type II Inhibitor Strategy

HG-7-85-01 functions as a type II kinase inhibitor, a class of molecules that bind to the inactive, "DFG-out" conformation of the kinase.[1][5] In this conformation, the Aspartate-Phenylalanine-Glycine (DFG) motif at the start of the activation loop is flipped, exposing a hydrophobic pocket adjacent to the ATP-binding site.[1] HG-7-85-01, which possesses a modified nilotinib-dasatinib hybrid structure, is engineered to exploit this conformation.[1][6] This binding mode is less susceptible to the steric clash introduced by the isoleucine at the T315 gatekeeper position, allowing it to potently inhibit both wild-type and T315I mutant Bcr-Abl.[2]

Quantitative Data: Inhibitory Profile of HG-7-85-01

The efficacy of HG-7-85-01 has been quantified through various biochemical and cellular assays. The following tables summarize its inhibitory potency against key kinases and cancer cell lines.

Table 1: Biochemical Kinase Inhibition Profile

This table presents the half-maximal inhibitory concentration (IC50) values of HG-7-85-01 against purified recombinant kinases.

| Kinase Target | IC50 (nM) | Kinase Family | Notes |

| Bcr-Abl (T315I mutant) | 3 | Tyrosine Kinase | Potent activity against the key resistance mutation.[1][5][7] |

| KDR (VEGFR2) | 20 | Tyrosine Kinase | Off-target activity noted.[1][5][7] |

| RET | 30 | Tyrosine Kinase | Off-target activity noted.[1][5][7] |

| Other Kinases | >2000 | Various | Demonstrates a degree of selectivity for primary targets.[1][5][7] |

Table 2: Cellular Proliferation Inhibition

This table presents the half-maximal effective concentration (EC50) values for the inhibition of proliferation in engineered cell lines dependent on Bcr-Abl signaling.

| Cell Line | Expressed Kinase | EC50 (nM) | Notes |

| Ba/F3 | Bcr-Abl (non-mutant) | 60 - 140 | Demonstrates potent cellular activity against wild-type Bcr-Abl.[5][7] |

| Ba/F3 | Bcr-Abl (T315I) | 60 - 140 | Confirms efficacy against the gatekeeper mutant in a cellular context.[5][7] |

Bcr-Abl Signaling and Inhibition

Constitutively active Bcr-Abl drives leukemogenesis by activating a network of downstream signaling pathways essential for cell proliferation and survival.[6] Key cascades include the JAK/STAT, RAS/MAPK, and PI3K/AKT pathways.[6] By directly inhibiting the kinase function of Bcr-Abl, HG-7-85-01 effectively blocks the phosphorylation of immediate substrates like STAT5 and CrkL, leading to the shutdown of these pro-survival signals and inducing cell cycle arrest and apoptosis.[7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the evaluation of HG-7-85-01.

Biochemical Kinase Inhibition Assay

Objective: To determine the IC50 value of HG-7-85-01 against the purified Bcr-Abl T315I kinase domain.

Methodology (Adapted from standard kinase assay formats): [1][4]

-

Reagents and Materials:

-

Recombinant human Bcr-Abl (T315I) kinase domain.

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Biotinylated peptide substrate specific for Abl kinase.

-

ATP solution (at or near the Km for the enzyme).

-

HG-7-85-01 stock solution (in DMSO).

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or HTRF® Kinase Assays).

-

384-well assay plates.

-

-

Procedure:

-

Prepare a serial dilution of HG-7-85-01 in kinase buffer. A typical starting concentration is 10 µM with 1:3 dilutions.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.

-

Add the recombinant Bcr-Abl T315I enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

-

Terminate the reaction and measure the output (e.g., luminescence for ADP production, fluorescence for HTRF) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cell-Based Proliferation Assay (MTT Assay)

Objective: To determine the EC50 of HG-7-85-01 in inhibiting the proliferation of Ba/F3 cells expressing Bcr-Abl T315I.[4][10]

-

Reagents and Materials:

-

Ba/F3-Bcr-Abl-T315I cells.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

HG-7-85-01 stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed Ba/F3-Bcr-Abl-T315I cells into 96-well plates at a density of 5,000-10,000 cells per well.

-

Prepare a serial dilution of HG-7-85-01 in the cell culture medium and add it to the wells. Include a vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[6]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells.

-

Determine the EC50 value by fitting the data to a dose-response curve as described for the biochemical assay.

-

Western Blot Analysis for Target Engagement

Objective: To confirm that HG-7-85-01 inhibits the autophosphorylation of Bcr-Abl and the phosphorylation of its downstream substrate, STAT5.

Methodology: [6]

-

Reagents and Materials:

-

Ba/F3-Bcr-Abl-T315I cells.

-

HG-7-85-01.

-

RIPA buffer with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-Abl (Tyr245), anti-Abl, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-GAPDH (loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence substrate.

-

-

Procedure:

-

Treat Ba/F3-Bcr-Abl-T315I cells with various concentrations of HG-7-85-01 (e.g., 0, 10, 50, 200 nM) for 2-4 hours.

-

Harvest and lyse the cells in ice-cold RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and apply the chemiluminescence substrate.

-

Visualize the protein bands using a digital imaging system.

-

Conclusion

HG-7-85-01 demonstrates significant potential as a therapeutic agent for CML patients harboring the T315I Bcr-Abl mutation.[2] Its potent and selective inhibition of the T315I mutant, as evidenced by both biochemical and cellular assays, underscores the promise of type II inhibitors in overcoming TKI resistance.[1][2] The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of HG-7-85-01 and other next-generation Bcr-Abl inhibitors. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Screening and Activity Evaluation of Novel BCR-ABL/T315I Tyrosine Kinase Inhibitors - Su - Current Medicinal Chemistry [rjpbr.com]

- 10. benchchem.com [benchchem.com]

Pharmacodynamics of HG-7-85-01 in preclinical studies

An in-depth technical guide on the pharmacodynamics of HG-7-85-01 in preclinical studies reveals its role as a potent and selective type II ATP-competitive kinase inhibitor.[1] This compound is particularly noted for its efficacy against wild-type and mutant forms of several key oncogenic kinases, including its ability to overcome the T315I "gatekeeper" mutation in BCR-ABL, a common cause of resistance to earlier-generation inhibitors in chronic myeloid leukemia (CML).[1][2]

Mechanism of Action

HG-7-85-01 functions as a type II ATP-competitive inhibitor, a class of molecules that bind to and stabilize the inactive "DFG-out" conformation of the kinase domain.[1][3] This is in contrast to type I inhibitors, which bind to the active "DFG-in" conformation. By locking the kinase in an inactive state, HG-7-85-01 prevents ATP from binding, thereby blocking substrate phosphorylation.[4] This mechanism is crucial for its ability to inhibit kinases with gatekeeper mutations, which often sterically block the binding of type I inhibitors.[2]

Caption: Mechanism of action of HG-7-85-01 as a type II kinase inhibitor.

Data Presentation

Biochemical Kinase Inhibition Profile

The inhibitory activity of HG-7-85-01 has been quantified against a panel of purified kinases. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against specific targets.

| Target Kinase | Mutant | IC50 (nM) | Reference |

| Bcr-Abl | T315I | 3 | [4][5] |

| KDR (VEGFR2) | Wild-Type | 20 | [4][5] |

| RET | Wild-Type | 30 | [4][5] |

| Other Kinases | N/A | >2000 | [5] |

Cellular Activity Profile

HG-7-85-01 potently inhibits the proliferation of engineered cell lines that depend on the activity of its target kinases. The half-maximal effective concentration (EC50) is a measure of its activity in a cellular context.

| Cell Line | Expressed Kinase(s) | EC50 (nM) | Reference |

| Ba/F3 | Bcr-Abl (non-mutant) | 60-140 | [5] |

| Ba/F3 | Bcr-Abl (T315I mutant) | 60-140 | [5] |

| Ba/F3 | c-Src (human) | 190 | [5] |

| Ba/F3 | T338I Src | 290 | [5] |

| Ba/F3 | T338M Src | 150 | [5] |

| Ba/F3 | Kit (T670I mutant) | Potent Inhibition | [5] |

| Ba/F3 | PDGFRα (T674M mutant) | Highly Responsive | [5] |

| Ba/F3 | PDGFRα (T674I mutant) | Highly Responsive | [5] |

Signaling Pathways

HG-7-85-01 exerts its anti-proliferative and pro-apoptotic effects by blocking critical downstream signaling pathways that are constitutively activated in certain cancers.[4][6]

BCR-ABL Signaling

In CML, the BCR-ABL fusion protein drives oncogenesis through several downstream pathways, including RAS/MAPK, PI3K/AKT, and STAT5, which collectively promote cell proliferation and survival. HG-7-85-01's inhibition of BCR-ABL effectively shuts down these signals.[7]

Caption: Inhibition of the BCR-ABL signaling pathway by HG-7-85-01.

PDGFRα and Kit Signaling

HG-7-85-01 also targets other receptor tyrosine kinases like PDGFRα and Kit.[3] These kinases share downstream signaling components with BCR-ABL, and their inhibition by HG-7-85-01 similarly leads to the suppression of cell growth and survival signals in cancers driven by these kinases.[3][6]

Caption: Inhibition of PDGFRα and Kit signaling pathways by HG-7-85-01.

Experimental Protocols

Biochemical Kinase Assay

This assay determines the direct inhibitory effect of HG-7-85-01 on purified kinase enzymes.[8]

-

Compound Preparation : Prepare serial dilutions of HG-7-85-01 in a suitable solvent like DMSO, followed by further dilution in the assay buffer.[4]

-

Reaction Setup : In a 96- or 384-well plate, add the purified kinase enzyme to wells containing various concentrations of HG-7-85-01.[4] A pre-incubation period (e.g., 15-30 minutes) at room temperature allows for inhibitor binding.[4][8]

-

Initiation : The kinase reaction is started by adding a solution containing the peptide substrate and ATP.[4][8]

-

Incubation : The reaction proceeds for a defined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[4][8]

-

Detection : The reaction is terminated, and the amount of phosphorylated substrate or remaining ATP is quantified.[4][8] Luminescence-based assays like Kinase-Glo® are commonly used, where the light output is inversely proportional to kinase activity.[4]

-

Data Analysis : Kinase activity is plotted against the logarithm of the inhibitor concentration. The data are fitted to a four-parameter logistic equation to determine the IC50 value.[4]

Caption: General workflow for a biochemical kinase inhibition assay.

Cell Proliferation Assay

This assay measures the effect of HG-7-85-01 on the growth and viability of cancer cell lines.[8]

-

Cell Seeding : Seed hematopoietic cells (e.g., Ba/F3) expressing the target kinase into 96-well plates at a predetermined density.[4][6]

-

Compound Treatment : Treat the cells with serial dilutions of HG-7-85-01 or a vehicle control (e.g., DMSO) for a specified period, typically 48 to 72 hours.[1][8]

-

Viability Assessment : Measure cell viability. A common method is the MTT assay, where viable cells reduce a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[1]

-

Data Acquisition : After solubilizing the formazan crystals, measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis : Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the data to a dose-response curve to determine the EC50 value.[1][6]

Caption: Workflow for a cell-based proliferation (e.g., MTT) assay.

In Vivo Efficacy Study (Xenograft Model)

This protocol outlines a general procedure for assessing the anti-tumor activity of HG-7-85-01 in a mouse model.[4]

-

Cell Implantation : Inject cancer cells (e.g., Ba/F3 expressing BCR-ABL) subcutaneously or intravenously into immunocompromised mice.[2] For CML models, this often involves transducing murine bone marrow cells with a retrovirus encoding BCR-ABL and transplanting them into irradiated recipient mice.[2]

-

Tumor Establishment : Allow tumors to grow to a palpable size or until a baseline bioluminescence signal is established (if using luciferase-tagged cells).[4]

-

Treatment : Administer HG-7-85-01 (formulated for oral or intraperitoneal delivery) and vehicle control to respective groups of mice according to a defined schedule and dose.[4][9]

-

Monitoring : Monitor tumor growth by caliper measurement or bioluminescence imaging over time. Also, monitor animal body weight and general health.

-

Endpoint : The primary endpoint is typically tumor growth inhibition. Tissues may be collected for pharmacokinetic or pharmacodynamic biomarker analysis (e.g., Western blot for target phosphorylation).[4]

Caption: General workflow for an in vivo xenograft efficacy study.

Cellular Effects and In Vivo Properties

Consistent with its mechanism of action, HG-7-85-01's inhibition of key oncogenic kinases translates into distinct cellular phenotypes.[4]

-

Inhibition of Proliferation : The compound potently and selectively inhibits the proliferation of cells dependent on its target kinases.[3][5]

-

Induction of Apoptosis : Treatment with HG-7-85-01 leads to the induction of apoptosis in sensitive cancer cells.[3][5]

-

Cell Cycle Arrest : The compound has been shown to cause a G0/G1 phase arrest in the cell cycle of BCR-ABL-expressing cells.[3][5]

In vivo studies have demonstrated the efficacy of HG-7-85-01. Notably, combination studies with the allosteric ABL inhibitor GNF-5 have shown at least additive effects against both non-mutated and T315I BCR-ABL in vivo.[4][9] However, some reports suggest that the compound's limited oral bioavailability could present a challenge for clinical development.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Initial studies on HG-7-85-01 selectivity

An In-depth Technical Guide on the Initial Selectivity Studies of HG-7-85-01

For Researchers, Scientists, and Drug Development Professionals

Introduction

HG-7-85-01 is a potent, type II ATP-competitive kinase inhibitor notable for its efficacy against wild-type and mutant forms of several oncogenic tyrosine kinases.[1] As a type II inhibitor, HG-7-85-01 uniquely binds to and stabilizes the inactive "DFG-out" conformation of the kinase domain.[1][2] This mechanism allows it to overcome resistance conferred by mutations in the ATP-binding pocket, most notably the T315I "gatekeeper" mutation in Bcr-Abl, which is a primary mechanism of resistance to first and second-generation inhibitors in Chronic Myeloid Leukemia (CML).[1][3] This guide provides a comprehensive overview of the initial selectivity studies of HG-7-85-01, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism and relevant biological pathways.

Mechanism of Action

Unlike type I inhibitors that bind to the active "DFG-in" conformation, HG-7-85-01 targets the inactive state of the kinase. This binding mode avoids the steric hindrance from bulky gatekeeper residues, such as isoleucine in the Bcr-Abl T315I mutant, conferring a significant advantage in treating resistant cancers.[2][3]

Data Presentation: Quantitative Selectivity Profile

The selectivity of HG-7-85-01 has been characterized through biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from initial studies.

Table 1: Biochemical Kinase Inhibition Profile of HG-7-85-01

This table presents the direct inhibitory activity of HG-7-85-01 against purified recombinant kinases.

| Target Kinase | Mutant | IC50 (nM) | Notes |

| Bcr-Abl | T315I | 3 | A key gatekeeper mutation conferring resistance to many TKIs.[1][2][4] |

| KDR (VEGFR2) | Wild-Type | 20 | A receptor tyrosine kinase involved in angiogenesis.[1][2][4] |

| RET | Wild-Type | 30 | A receptor tyrosine kinase implicated in thyroid cancers.[1][2][4] |

| PDGFRα | - | 440 | Platelet-Derived Growth Factor Receptor Alpha.[5] |

| JAK1 | - | 120 | Janus kinase family member.[5] |

| MK5 | - | 560 | MAP kinase-activated protein kinase 5.[5] |

| Other Kinases | - | >2000 | Demonstrates selectivity for its primary targets.[2][4] |

Note: IC50 values can vary depending on specific assay conditions, such as ATP concentration.[5]

Table 2: Cellular Activity of HG-7-85-01

This table outlines the efficacy of HG-7-85-01 in inhibiting the proliferation of cancer cell lines expressing specific kinases.

| Cell Line | Expressed Kinase(s) | EC50 / IC50 (nM) | Notes |

| Ba/F3 | Bcr-Abl (Wild-Type) | 58.5 - 140 | Proliferation inhibition.[2][6] |

| Ba/F3 | Bcr-Abl (T315I) | 60 - 140 | Demonstrates efficacy against the gatekeeper mutant.[2][6] |

| 32D | Bcr-Abl (Wild-Type) | 60 - 140 | [6] |

| 32D | Bcr-Abl (T315I) | 60 - 140 | [6] |

| Ba/F3 | c-Src | 190 | [4] |

| Ba/F3 | T338I Src | 290 | [4] |

| Ba/F3 | T338M Src | 150 | [4] |

Signaling Pathway Inhibition

HG-7-85-01 exerts its anti-proliferative and pro-apoptotic effects by inhibiting key downstream signaling pathways that are constitutively activated by its target kinases.[1][4] The inhibition of Bcr-Abl, for example, blocks signals through pathways such as RAS/MAPK and PI3K/AKT, which are critical for cell proliferation and survival.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity and potency of kinase inhibitors like HG-7-85-01.

In Vitro Biochemical Kinase Inhibition Assay

This assay determines the direct inhibitory effect of HG-7-85-01 on the enzymatic activity of a purified kinase.[6]

Reagents and Materials:

-

Purified recombinant kinases (e.g., Bcr-Abl T315I, KDR, RET)[6]

-

Kinase-specific peptide substrate[6]

-

ATP (Adenosine Triphosphate)[7]

-

HG-7-85-01 stock solution (in DMSO)[7]

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[6][7]

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)[6][7]

Procedure:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of HG-7-85-01 in DMSO. Further dilute these into the kinase reaction buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and does not exceed 1%.[5]

-

Reaction Setup: Add the diluted inhibitor or a DMSO vehicle control to the wells of a 384-well plate.[6][7]

-

Kinase Addition: Add the purified kinase enzyme to each well.[7]

-

Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow for inhibitor-kinase binding.[1][7]

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (typically at its Km concentration) to each well.[5][6]

-

Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[1][6]

-

Detection: Terminate the reaction and quantify the amount of ADP produced (or ATP remaining). For the ADP-Glo™ assay, the detection reagent is added, and luminescence is measured, where light output is inversely proportional to kinase activity.[1][6]

-

Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control. Plot the activity against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[6]

Cell-Based Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the inhibitor's effectiveness in a cellular context.[7]

Reagents and Materials:

-

Cancer cell lines (e.g., Ba/F3 expressing Bcr-Abl constructs)[6][7]

-

Cell culture medium[7]

-

HG-7-85-01 stock solution (in DMSO)[7]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[7]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[7]

-

96-well plates[7]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere or stabilize.[6][7]

-

Compound Treatment: Treat the cells with serial dilutions of HG-7-85-01 or a DMSO vehicle control.[7]

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[6][7]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control. Determine the EC50/IC50 value by plotting viability against the log of the inhibitor concentration.[6][7]

Conclusion

Initial studies on HG-7-85-01 demonstrate that it is a potent and selective type II kinase inhibitor.[7] It shows high efficacy against clinically relevant targets, including the imatinib-resistant T315I mutant of Bcr-Abl, with an IC50 in the low nanomolar range.[2][4] The compound also inhibits other key oncogenic kinases such as KDR and RET, albeit with lower potency.[1] Its selectivity is highlighted by its weak activity against a broader range of kinases.[2][4] The cellular activity of HG-7-85-01 is consistent with its biochemical profile, effectively inhibiting the proliferation of cancer cells driven by its target kinases.[6] The detailed protocols and data presented in this guide provide a solid foundation for further research and development of HG-7-85-01 as a potential therapeutic agent for overcoming TKI resistance in cancer.

References

Methodological & Application

Application Notes and Protocols for HG-7-85-01 in In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

HG-7-85-01 is a potent, type II ATP-competitive kinase inhibitor. It is a valuable research tool for studying cellular signaling pathways and for the development of targeted therapies. HG-7-85-01 exhibits significant activity against several wild-type and mutant oncogenic kinases, most notably the T315I "gatekeeper" mutation in BCR-ABL, which confers resistance to many first and second-generation inhibitors.[1][2] Its inhibitory profile also extends to other kinases such as PDGFRα, KIT, Src, KDR (VEGFR2), and RET.[1][3][4]

This document provides detailed application notes and protocols for the use of HG-7-85-01 in in vitro kinase assays, including its mechanism of action, quantitative inhibition data, and a step-by-step experimental workflow.

Mechanism of Action

HG-7-85-01 functions as a type II ATP-competitive inhibitor by binding to and stabilizing the inactive "DFG-out" conformation of the kinase domain.[1][4] This mode of action prevents the kinase from adopting its active state, thereby blocking ATP binding and subsequent phosphorylation of its substrate. This mechanism is particularly effective against kinases with mutations in the ATP-binding pocket, such as the T315I mutation in BCR-ABL.[1]

Data Presentation

The inhibitory activity of HG-7-85-01 has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | Mutant | IC50 (nM) |

| Bcr-Abl | T315I | 3[2][3] |

| KDR (VEGFR2) | Wild-Type | 20[2][3] |

| RET | Wild-Type | 30[2][3] |

| PDGFRα | - | 440[4] |

| JAK1 | - | 120[4] |

| MK5 | - | 560[4] |

Note: IC50 values can vary depending on the specific assay conditions, including the ATP concentration.

Signaling Pathway Inhibition

HG-7-85-01 exerts its cellular effects by inhibiting key signaling pathways that are constitutively activated in various cancers. The primary pathways affected are those downstream of its target kinases.

Caption: Inhibition of the BCR-ABL signaling pathway by HG-7-85-01.

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination of HG-7-85-01

This protocol describes a general method for determining the IC50 value of HG-7-85-01 against a target kinase using a luminescence-based assay format, such as ADP-Glo™. This assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.

Materials:

-

HG-7-85-01 stock solution (10 mM in DMSO)

-

Purified recombinant kinase of interest (e.g., Bcr-Abl, Src)

-

Kinase-specific peptide substrate

-

ATP

-

Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[1]

-

ADP-Glo™ Kinase Assay Kit (or similar luminescence-based detection reagent)

-

White, opaque 384-well plates

-

Multichannel pipette or liquid handler

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of the 10 mM HG-7-85-01 stock solution in DMSO. A 10-point, 3-fold serial dilution is a good starting point.

-